ethyl 1-{2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl}piperidine-3-carboxylate
Description
Ethyl 1-{2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl}piperidine-3-carboxylate is a heterocyclic compound featuring a 1,5-benzodiazepine core substituted with a methyl group at position 4 and a phenyl group at position 2. The benzodiazepine moiety is linked via a 2-amino-2-oxoethyl spacer to a piperidine-3-carboxylate ethyl ester. The molecular formula is estimated as C₂₆H₃₁N₄O₃ (molecular weight ~447.56 g/mol), derived from structural analysis of its components: the 1,5-benzodiazepine ring (C₁₆H₁₅N₃), the oxoethyl bridge (C₂H₃NO), and the piperidine-3-carboxylate ethyl ester (C₈H₁₃NO₂). Benzodiazepines are recognized for their pharmacological relevance, particularly in modulating central nervous system (CNS) targets like GABA receptors, though the biological activity of this specific compound remains uncharacterized in the provided evidence. Structural determination techniques, such as X-ray crystallography using programs like SHELX , could elucidate its conformation and intermolecular interactions.
Properties
IUPAC Name |
ethyl 1-[2-[(2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)amino]-2-oxoethyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3/c1-3-33-26(32)20-12-9-15-30(16-20)17-23(31)29-25-24(19-10-5-4-6-11-19)18(2)27-21-13-7-8-14-22(21)28-25/h4-8,10-11,13-14,20,24H,3,9,12,15-17H2,1-2H3,(H,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMBMBPGFKLKDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC(=O)NC2=NC3=CC=CC=C3N=C(C2C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 1-{2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl}piperidine-3-carboxylate involves multiple steps. The general synthetic route includes the following steps:
Formation of the Benzodiazepine Core: The benzodiazepine core is synthesized through a cyclization reaction involving an appropriate amine and a benzoyl chloride derivative.
Attachment of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where the benzodiazepine core reacts with a piperidine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Ethyl 1-{2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl}piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzodiazepine core, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to drive the reactions to completion.
Scientific Research Applications
Antidepressant Activity
Research has indicated that derivatives of benzodiazepines, including those akin to ethyl 1-{2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl}piperidine-3-carboxylate, exhibit significant antidepressant-like effects. A study highlighted the inhibition of tetrabenazine-induced ptosis as a marker for antidepressant activity, suggesting potential therapeutic benefits in treating depression .
Anxiolytic Properties
Benzodiazepines are widely recognized for their anxiolytic effects. Compounds similar to ethyl 1-{2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl}piperidine have shown promise in reducing anxiety levels in preclinical models. This suggests that the compound may be effective in managing anxiety disorders.
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of benzodiazepine derivatives. Compounds with similar structures have been observed to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Study 1: Evaluation of Antidepressant-like Activity
A detailed investigation into the antidepressant-like activity of benzodiazepine derivatives demonstrated that specific modifications to the structure could enhance efficacy. The study utilized animal models to assess behavioral changes following administration of the compound, noting significant improvements in depressive symptoms compared to control groups .
Study 2: Anxiolytic Effects in Rodent Models
In another study focusing on anxiety reduction, researchers administered similar compounds to rodent models subjected to stress-inducing environments. The results indicated a marked decrease in anxiety-related behaviors, supporting the hypothesis that these compounds can effectively modulate anxiety responses .
Study 3: Neuroprotection Against Oxidative Stress
A recent publication examined the neuroprotective effects of benzodiazepine derivatives against oxidative damage in neuronal cell cultures. The findings suggested that these compounds could significantly reduce cell death and promote survival under stress conditions, highlighting their potential use in treating neurodegenerative disorders .
Mechanism of Action
The mechanism of action of ethyl 1-{2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl}piperidine-3-carboxylate involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release and neuronal excitability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 1-{2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}piperidine-3-carboxylate (Y021-6533)
Molecular Formula : C₁₈H₂₃N₃O₃S
Molecular Weight : 361.46 g/mol
Core Structure : Benzothiazole (a benzene fused to a thiazole ring) replaces the 1,5-benzodiazepine core.
Key Differences :
- Reduced molecular weight (~361 vs. ~447 g/mol) may improve bioavailability but limit target-binding complexity.
- The absence of the phenyl and methyl substituents on the heterocycle (compared to the target compound) could reduce steric hindrance, favoring interactions with flat binding pockets.
Availability : 7 mg (research-scale quantity) .
Ethyl 2-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-{[(4-methylphenyl)sulfanyl]methyl}pyrimidine-5-carboxylate (Y021-6183)
Molecular Formula : C₂₂H₂₄N₄O₄S₂
Molecular Weight : 472.58 g/mol
Core Structure : Pyrimidine-thiazole hybrid system.
Key Differences :
- The pyrimidine-thiazole core offers distinct hydrogen-bonding capabilities compared to the benzodiazepine or benzothiazole systems.
- Higher molecular weight (~473 vs. ~447 g/mol) may reduce membrane permeability but increase target specificity.
Availability : 5 mg .
Structural and Functional Implications
Core Heterocycle Influence
- Benzodiazepine vs. Benzothiazole : The 1,5-benzodiazepine’s seven-membered ring provides conformational flexibility, which may facilitate interactions with dynamic binding sites (e.g., allosteric pockets in CNS targets). In contrast, the rigid benzothiazole system favors planar interactions, as seen in kinase inhibitors or antimicrobial agents.
- Pyrimidine-Thiazole Hybrid: The fused pyrimidine-thiazole system combines aromaticity with multiple hydrogen-bond donors/acceptors, ideal for engaging polar residues in enzymatic active sites.
Substituent Effects
- Methyl and Phenyl Groups : The 4-methyl and 3-phenyl groups on the target compound’s benzodiazepine core likely enhance hydrophobic interactions and π-π stacking, critical for CNS penetration.
Data Table: Comparative Analysis
Research Considerations
- Structural Analysis : Tools like SHELX could resolve conformational details of these compounds, aiding in structure-activity relationship (SAR) studies.
- Biological Screening : Priority should be given to assays evaluating CNS activity (for the target compound) versus antimicrobial or enzymatic targets (for analogs).
Biological Activity
Ethyl 1-{2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl}piperidine-3-carboxylate is a complex organic compound that belongs to the class of benzodiazepines. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound features a piperidine ring structure with a carboxylate group and a benzodiazepine moiety, which is known for its interaction with the central nervous system. The presence of the 4-methyl and 3-phenyl substitutions contributes to its unique pharmacological profile.
Antiviral and Antimicrobial Properties
In related research on piperidine derivatives, compounds have been evaluated for their antiviral activity against various viruses including HIV and herpes simplex virus (HSV). For example, certain piperidine derivatives showed moderate protection against CVB-2 and HSV-1, with cytotoxic concentrations reported . The potential for this compound to exhibit similar antiviral properties warrants further investigation.
The mechanism of action for compounds in this class typically involves modulation of neurotransmitter systems. Benzodiazepines are known to enhance the effect of the neurotransmitter gamma-Aminobutyric acid (GABA) at GABA-A receptors, leading to sedative, anxiolytic, and muscle relaxant effects. Understanding the specific interactions of this compound with these receptors could elucidate its biological activity.
Case Studies
A study focusing on the synthesis and biological evaluation of related compounds highlighted the importance of structural modifications in enhancing biological activity. The synthesis of novel derivatives led to compounds with improved antiviral and antibacterial activities . This suggests that this compound may also benefit from similar structural optimization.
Table 1: Summary of Biological Activities of Related Compounds
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
